molecular formula C9H6ClNS B1393025 2-Chloro-4-(thiophen-2-yl)pyridine CAS No. 1289555-51-6

2-Chloro-4-(thiophen-2-yl)pyridine

Cat. No. B1393025
M. Wt: 195.67 g/mol
InChI Key: WSDBIQZAFYFMGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(thiophen-2-yl)pyridine is a chemical compound with the molecular formula C9H6ClNS .

Scientific Research Applications

Synthesis and Characterization

  • Pyranylium Salts and Pyridine Derivatives : Pyranylium salts with thiophen-2-yl moieties have been utilized as starting materials in synthesizing pyridine and pyridinium salts. Such compounds are instrumental in the study of complexation with metal cations like Hg2+ or Ag+ (Razus et al., 2011).
  • Anticancer Drug Intermediates : Compounds like 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine are key intermediates in synthesizing small molecule anticancer drugs. Their rapid and high-yield synthetic methods contribute significantly to medicinal chemistry (Zhang et al., 2019).

Pharmaceutical Research

  • Topoisomerase Inhibitory Activity : Some pyridine derivatives with thiophen-2-yl groups have shown moderate to significant inhibitory activity against topoisomerases, enzymes critical in DNA replication, making them potential candidates for cancer therapy (Thapa et al., 2010).

Material Science

  • Electrochemical Applications : Compounds like 4-(azulen-1-yl)-2,6-bis((E)-2-(thiophen-2-yl)vinyl)pyridine have been studied for their application in electrochemistry, particularly in developing sensitive electrodes. The characterization of these materials includes methods like SEM, EDX, AFM, FTIR, and fluorescence, showcasing their potential in heavy metal sensors or optical applications (Chilibon et al., 2022).

Solar Cell Research

  • Enhancement of Solar Cell Efficiency : The modification of TiO2 nanorods with pyridine-type ligands, including those with thiophen-2-yl groups, has been shown to increase the power conversion efficiency of hybrid solar cells. The efficiency enhancement is attributed to improved electronic mobility and effective replacement of insulating ligands (Lin et al., 2013).

properties

IUPAC Name

2-chloro-4-thiophen-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNS/c10-9-6-7(3-4-11-9)8-2-1-5-12-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSDBIQZAFYFMGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(thiophen-2-yl)pyridine

Synthesis routes and methods

Procedure details

A round-bottomed flask was charged with 2-chloro-4-iodopyridine (600 mg, 2.5 mmol), thiophen-2-ylboronic acid (385 mg, 3.0 mmol), trans-dichlorobis(triphenylphosphine)palladium (II) (176 mg, 0.251 mmol), THF (9 mL) and 2M aqueous sodium carbonate (3.0 mL, 6.0 mmol). The reaction mixture was stirred at 70° C. overnight. The reaction mixture was cooled to room temperature then diluted with 20 mL water and extracted with 100 mL EtOAc (2×). The combined organic layers were washed with 20 mL water and 20 mL brine then dried over sodium sulfate, filtered and concentrated. The residue was absorbed on ˜2 g SiO2 and chromatographed over 24 g SiO2 with EtOAc/hexanes (gradient: 0-10% EtOAc). All fractions containing product were combined and concentrated to give 430 mg (88%) of 2-chloro-4-thiophen-2-yl-pyridine as a light yellow solid.
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
385 mg
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
176 mg
Type
catalyst
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Yang, J Chen, C He, X Hu, Y Ding… - The Journal of …, 2020 - ACS Publications
An alternative process of Pd-catalyzed C-4 selective coupling of 2,4-dichloropyridines with boronic esters was developed, which afforded 24 examples of C-4 coupled pyridines in …
Number of citations: 22 pubs.acs.org

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